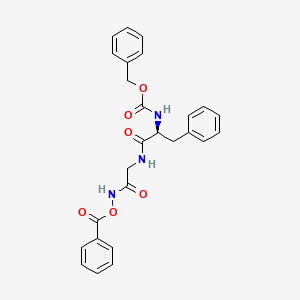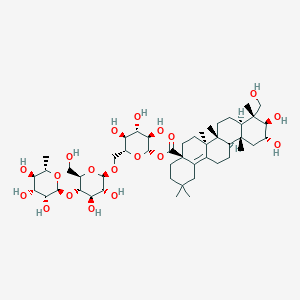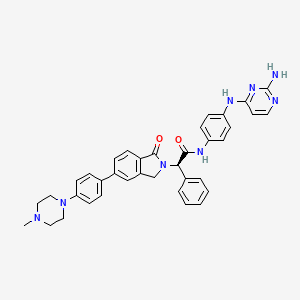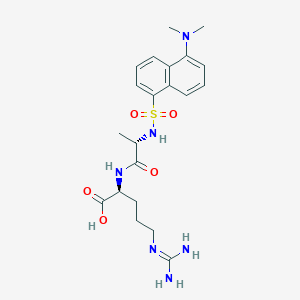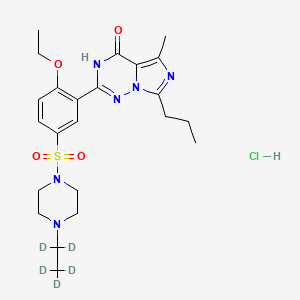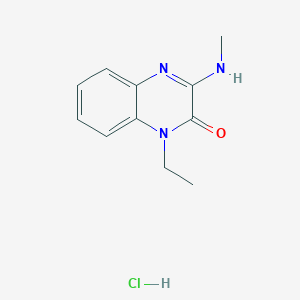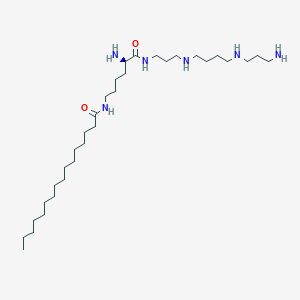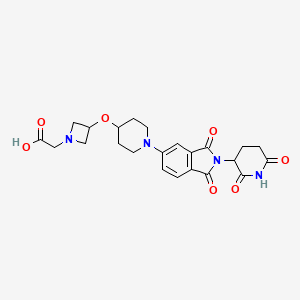
E3 Ligase Ligand-linker Conjugate 95
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 95: is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, which facilitates the recruitment of the Cereblon protein. It is used as a key intermediate in the synthesis of complete PROTAC molecules . The ubiquitin-proteasome system (UPS) is essential for maintaining intracellular protein homeostasis by eliminating misfolded, damaged, and worn-out proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 95 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker . The synthetic process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated using suitable reagents to introduce functional groups that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: E3 Ligase Ligand-linker Conjugate 95 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached.
Applications De Recherche Scientifique
Chemistry: E3 Ligase Ligand-linker Conjugate 95 is widely used in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system . These compounds have revolutionized drug discovery by enabling the selective degradation of disease-causing proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of E3 ligases in cellular processes and disease progression .
Medicine: The compound has significant applications in medicine, particularly in the development of targeted therapies for cancer and other diseases. PROTACs derived from this compound have shown promise in preclinical studies for their ability to selectively degrade oncogenic proteins .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating novel treatments for various diseases .
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 95 functions by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Cereblon Ligand-linker Conjugates: These compounds are similar in structure and function to E3 Ligase Ligand-linker Conjugate 95, as they also recruit the Cereblon protein for PROTAC synthesis.
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use a different E3 ligase (von Hippel-Lindau) but serve a similar purpose in PROTAC technology.
MDM2 Ligand-linker Conjugates: These compounds target the MDM2 E3 ligase and are used in the development of PROTACs for cancer therapy.
Uniqueness: this compound is unique due to its specific ability to recruit the Cereblon protein, making it a crucial component in the synthesis of PROTACs that target proteins for degradation via the ubiquitin-proteasome system . Its versatility and effectiveness in forming ternary complexes set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H26N4O7 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
2-[3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidin-1-yl]acetic acid |
InChI |
InChI=1S/C23H26N4O7/c28-19-4-3-18(21(31)24-19)27-22(32)16-2-1-13(9-17(16)23(27)33)26-7-5-14(6-8-26)34-15-10-25(11-15)12-20(29)30/h1-2,9,14-15,18H,3-8,10-12H2,(H,29,30)(H,24,28,31) |
Clé InChI |
FFMCABWULWABNU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



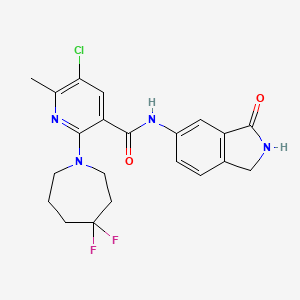
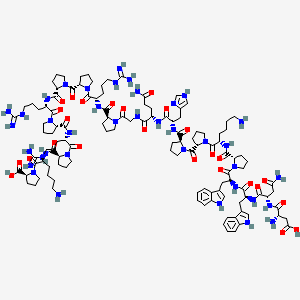

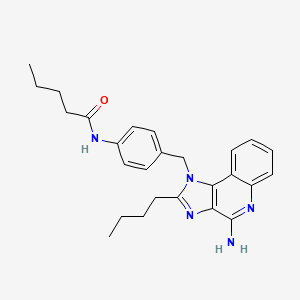
![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
